molecular formula C49H90O6 B3026158 9Z-octadecenoic acid, 1,1'-[2-[(1-oxodecyl)oxy]-1,3-propanediyl] ester CAS No. 81246-69-7

9Z-octadecenoic acid, 1,1'-[2-[(1-oxodecyl)oxy]-1,3-propanediyl] ester

Cat. No. B3026158
CAS RN: 81246-69-7
M. Wt: 775.2 g/mol
InChI Key: HPFKNUGLMWORQA-HKOLQMFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving “9Z-octadecenoic acid, 1,1’-[2-[(1-oxodecyl)oxy]-1,3-propanediyl] ester” are not explicitly mentioned in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. The molecular weight of “9Z-octadecenoic acid, 1,1’-[2-[(1-oxodecyl)oxy]-1,3-propanediyl] ester” is approximately 829.34 g/mol .

Scientific Research Applications

Saposin-Derived Lipid Nanoparticles (SapNPs)

The compound may find applications in SapNPs, which are derived from saposins—a group of proteins involved in lipid metabolism. SapNPs have gained attention for their potential in treating lysosomal storage diseases and other disorders. Investigating the lipid specificity of saposins using this compound could provide valuable insights into their function and therapeutic applications .

Biodegradable Polymers and Nanomaterials

Researchers explore the incorporation of this compound into biodegradable polymers and nanomaterials. By combining its ester functionality with other monomers, they can create materials with controlled degradation rates. These materials find applications in drug delivery, tissue engineering, and environmental remediation.

properties

IUPAC Name

[2-decanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H90O6/c1-4-7-10-13-16-18-20-22-24-26-28-30-33-35-38-41-47(50)53-44-46(55-49(52)43-40-37-32-15-12-9-6-3)45-54-48(51)42-39-36-34-31-29-27-25-23-21-19-17-14-11-8-5-2/h22-25,46H,4-21,26-45H2,1-3H3/b24-22-,25-23-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFKNUGLMWORQA-HKOLQMFGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H90O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

775.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9Z-octadecenoic acid, 1,1'-[2-[(1-oxodecyl)oxy]-1,3-propanediyl] ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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